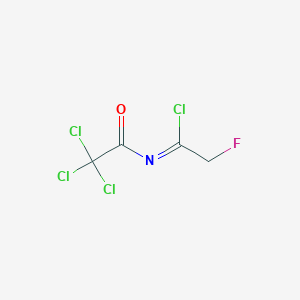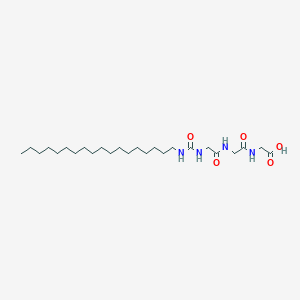
Ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- is a chemical compound with the molecular formula C4H2Cl4FNO. It is characterized by the presence of both fluoro and trichloroacetyl groups, making it a unique reagent in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- typically involves the reaction of trichloroacetyl chloride with a fluoro-substituted ethanimidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Addition Reactions: The fluoro and trichloroacetyl groups can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine can yield a substituted amide, while reaction with an alcohol can produce an ester .
Applications De Recherche Scientifique
Ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The fluoro and trichloroacetyl groups can also participate in various chemical transformations, contributing to the compound’s versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanimidoyl chloride, 2,2,2-trifluoro-N-phenyl-: Similar in structure but with a phenyl group instead of a trichloroacetyl group.
Ethanimidoyl chloride, 2,2,2-trifluoro-N-(trichloroacetyl)-: Contains a trifluoro group instead of a fluoro group.
Uniqueness
Ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- is unique due to the combination of fluoro and trichloroacetyl groups, which impart distinct reactivity and properties compared to similar compounds .
Propriétés
Numéro CAS |
501953-91-9 |
|---|---|
Formule moléculaire |
C4H2Cl4FNO |
Poids moléculaire |
240.9 g/mol |
Nom IUPAC |
2-fluoro-N-(2,2,2-trichloroacetyl)ethanimidoyl chloride |
InChI |
InChI=1S/C4H2Cl4FNO/c5-2(1-9)10-3(11)4(6,7)8/h1H2 |
Clé InChI |
DTMYUOBBMVAJFL-UHFFFAOYSA-N |
SMILES canonique |
C(C(=NC(=O)C(Cl)(Cl)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate](/img/structure/B12573010.png)

![2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene](/img/structure/B12573017.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine](/img/structure/B12573023.png)
![2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol](/img/structure/B12573030.png)
![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)
![N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide](/img/structure/B12573054.png)
![9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole](/img/structure/B12573061.png)


![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)



